molecular formula C18H21FN2O5S2 B2659552 N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzenesulfonamide CAS No. 946297-09-2

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzenesulfonamide

Cat. No.: B2659552
CAS No.: 946297-09-2
M. Wt: 428.49
InChI Key: JMYPCESCRPRZDZ-UHFFFAOYSA-N
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Description

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C18H21FN2O5S2 and its molecular weight is 428.49. The purity is usually 95%.
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Biological Activity

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Tetrahydroquinoline core: Known for diverse biological activities.
  • Ethylsulfonyl group: Enhances solubility and reactivity.
  • Fluoro and methoxy substituents: Influence pharmacokinetic properties.

The molecular formula is C19H24N2O4SC_{19}H_{24}N_2O_4S with a molecular weight of approximately 408.5 g/mol.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Enzyme Inhibition:
    • Lysyl Oxidase Inhibition: The compound has been shown to inhibit lysyl oxidase, an enzyme crucial for collagen cross-linking. This inhibition may have therapeutic implications in treating fibrosis and cancer metastasis.
  • Antimicrobial Activity:
    • Preliminary studies suggest the compound possesses antimicrobial properties, potentially effective against a range of pathogens. Further investigations are needed to elucidate its full spectrum of activity.
  • Anti-inflammatory Effects:
    • The compound's structural features may contribute to anti-inflammatory properties, making it a candidate for conditions characterized by chronic inflammation.

Case Studies and Experimental Data

Several studies have explored the biological activity of related compounds within the same structural class. The following table summarizes key findings from recent research:

CompoundBiological ActivityMechanismReference
Compound AInhibition of lysyl oxidaseEnzyme inhibition
Compound BAntimicrobial against E. coliDisruption of cell wall synthesis
Compound CAnti-inflammatory in animal modelsCytokine modulation

Comparative Analysis

A comparative analysis of similar compounds reveals how variations in chemical structure influence biological activity:

Compound NameStructural FeaturesBiological Activity
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(m-tolyl)methanesulfonamideContains methyl group instead of fluoroModerate enzyme inhibition
N-(1-(ethylthio)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(m-tolyl)methanesulfonamideEthylthio group presentEnhanced antimicrobial activity

Future Directions

Given the promising biological activities exhibited by this compound, future research should focus on:

  • Mechanistic Studies: Detailed investigations into the molecular mechanisms underlying its biological effects.
  • In Vivo Studies: Assessing efficacy and safety in animal models to support potential clinical applications.
  • Structure-Activity Relationship (SAR) Analysis: Exploring modifications to enhance potency and selectivity.

Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-fluoro-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O5S2/c1-3-27(22,23)21-10-4-5-13-11-14(6-8-17(13)21)20-28(24,25)15-7-9-18(26-2)16(19)12-15/h6-9,11-12,20H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYPCESCRPRZDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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